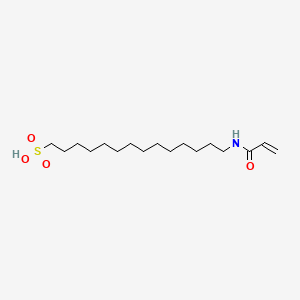
N,N'-Di-n-pentyl-ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Di-n-pentyl-ethylenediamine is an organic compound that belongs to the class of ethylenediamines. It is characterized by the presence of two n-pentyl groups attached to the nitrogen atoms of the ethylenediamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-n-pentyl-ethylenediamine typically involves the reaction of ethylenediamine with n-pentyl halides under basic conditions. The reaction can be represented as follows:
H2NCH2CH2NH2+2C5H11X→N,N’-Di-n-pentyl-ethylenediamine+2HX
where X is a halogen (e.g., Cl, Br).
Industrial Production Methods
In industrial settings, the production of N,N’-Di-n-pentyl-ethylenediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Di-n-pentyl-ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
N,N’-Di-n-pentyl-ethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-Di-n-pentyl-ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to participate in hydrogen bonding and hydrophobic interactions allows it to influence various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Diisopropylethylenediamine
- N,N’-Dimethylethylenediamine
- N,N’-Di-tert-butylethylenediamine
Uniqueness
N,N’-Di-n-pentyl-ethylenediamine is unique due to its longer alkyl chains, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions play a crucial role.
Propiedades
Número CAS |
88619-07-2 |
|---|---|
Fórmula molecular |
C12H28N2 |
Peso molecular |
200.36 g/mol |
Nombre IUPAC |
N,N'-dipentylethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-3-5-7-9-13-11-12-14-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Clave InChI |
PHKIRJNNBPMGKY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNCCNCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)




